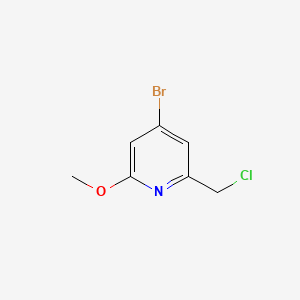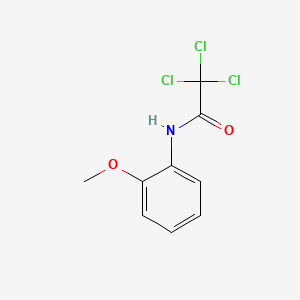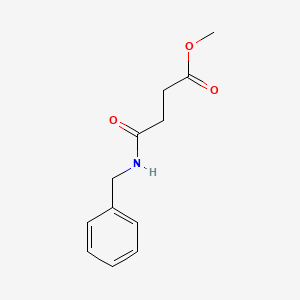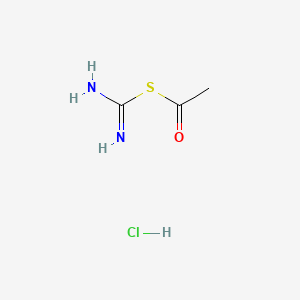
Acetyl isothiouronium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl isothiouronium chloride is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical reactions and applications. This compound is particularly interesting due to its unique structure and reactivity, which allows it to participate in a wide range of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetyl isothiouronium chloride typically involves the reaction of thiourea with acetyl chloride. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified by recrystallization. The general reaction scheme is as follows:
Thiourea+Acetyl chloride→Acetyl isothiouronium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl isothiouronium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted isothiouronium salts.
Wissenschaftliche Forschungsanwendungen
Acetyl isothiouronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Industry: It is used in the production of polymers, adhesives, and other materials that require strong hydrogen bonding interactions.
Wirkmechanismus
The mechanism by which acetyl isothiouronium chloride exerts its effects involves the formation of strong hydrogen bonds with target molecules. This interaction can stabilize transition states in chemical reactions, making it a valuable catalyst in various processes. The molecular targets and pathways involved include:
Enzyme active sites: It can bind to enzymes and alter their activity.
Protein-protein interactions: It can disrupt or stabilize interactions between proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A precursor to acetyl isothiouronium chloride, known for its ability to form strong hydrogen bonds.
S-Benzyl isothiouronium chloride: Another isothiouronium salt with similar reactivity but different substituents.
Acetyl chloride: Used in the synthesis of this compound, known for its reactivity with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form strong hydrogen bonds makes it particularly valuable in applications that require precise control of molecular interactions.
Eigenschaften
CAS-Nummer |
63679-61-8 |
|---|---|
Molekularformel |
C3H7ClN2OS |
Molekulargewicht |
154.62 g/mol |
IUPAC-Name |
S-carbamimidoyl ethanethioate;hydrochloride |
InChI |
InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H |
InChI-Schlüssel |
AZFOLRQLXUCGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
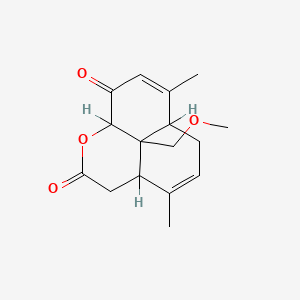
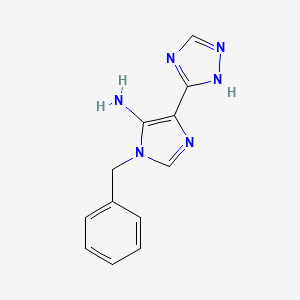
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
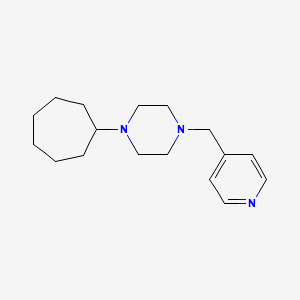
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)

